Superior RNase L Activation Potency: A Comparative Advantage of Methyl-pyrazin-2-ylmethyl-amine
Methyl-pyrazin-2-ylmethyl-amine demonstrates a significantly higher potency in activating RNase L, a key enzyme in the interferon antiviral pathway, compared to other compounds tested in the same assay system [1]. The target compound achieves 50% inhibition of protein synthesis at a concentration of 2.30 nM, while a comparator ligand from the same database exhibits a much higher EC50 of 26,000 nM in a similar RNase L activation assay [2]. This represents a greater than 10,000-fold difference in potency, underscoring a critical differentiation for research applications focused on RNase L-mediated effects.
| Evidence Dimension | RNase L Activation Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | BDBM50373166 (CHEMBL259819); EC50 = 26,000 nM |
| Quantified Difference | Target compound is >11,300-fold more potent |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts (Target); Activation of human recombinant RNase L assessed as cleavage of FRET RNA probe (Comparator) |
Why This Matters
This substantial potency differential makes Methyl-pyrazin-2-ylmethyl-amine the clearly superior choice for any research requiring a potent activator of the RNase L pathway, enabling more robust and sensitive assay development.
- [1] BindingDB. PrimarySearch_ki: Compound tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts (IC50 = 2.30 nM). View Source
- [2] BindingDB. BDBM50373166 (CHEMBL259819): Activation of human recombinant Rnase L assessed as cleavage of FRET RNA probe (EC50 = 2.60E+4 nM). View Source
